molecular formula C9H8BrN3O2 B12884475 Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate

Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate

Cat. No.: B12884475
M. Wt: 270.08 g/mol
InChI Key: NIKRXPBMIKGNNM-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate typically involves the bromination of 1-methyl-1H-benzo[d][1,2,3]triazole followed by esterification. One common method involves reacting 1-methyl-1H-benzo[d][1,2,3]triazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The resulting brominated product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a de-brominated triazole derivative.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. These reactions typically occur under mild conditions with solvents like ethanol or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while reduction and oxidation reactions can produce de-brominated or carboxylic acid derivatives, respectively.

Scientific Research Applications

Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and the triazole ring play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-benzo[d][1,2,3]triazole: Lacks the bromine and ester groups, making it less reactive in certain substitution reactions.

    4-Bromo-1H-benzo[d][1,2,3]triazole: Lacks the methyl and ester groups, affecting its solubility and reactivity.

    Methyl 1H-benzo[d][1,2,3]triazole-6-carboxylate: Lacks the bromine atom, making it less suitable for certain substitution reactions.

Uniqueness

Methyl 4-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate is unique due to the presence of both the bromine atom and the ester group.

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

methyl 7-bromo-3-methylbenzotriazole-5-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-13-7-4-5(9(14)15-2)3-6(10)8(7)11-12-13/h3-4H,1-2H3

InChI Key

NIKRXPBMIKGNNM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=C2)C(=O)OC)Br)N=N1

Origin of Product

United States

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